Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated as tert-butyl 3-(4-thiophen-2-ylpyrimidin-2-yl)piperidine-1-carboxylate according to standardized nomenclature protocols. This systematic name reveals the hierarchical organization of the molecular structure, beginning with the tert-butyl ester functionality and proceeding through the substituted piperidine ring system.
The compound bears the Chemical Abstracts Service registry number 1785761-27-4, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula is established as C₁₈H₂₃N₃O₂S with a molecular weight of 345.5 grams per mole. The compound is also catalogued under the identifier MFCD26792699 in chemical databases, facilitating cross-referencing across different information systems.
Alternative nomenclature systems recognize this compound through various descriptive approaches that emphasize different structural features. The naming convention systematically accounts for the three distinct heterocyclic components: the six-membered piperidine ring, the six-membered pyrimidine ring, and the five-membered thiophene ring. The carboxylate ester functionality is specifically identified as a tert-butyl ester, indicating the branched alkyl chain attached to the carbonyl oxygen.
The systematic approach to naming this compound reflects the complexity of modern organic nomenclature, where multiple ring systems and functional groups must be precisely identified and positioned. The nomenclature system successfully communicates the connectivity between the thiophene ring (attached at the 2-position), the pyrimidine ring (substituted at the 4-position), and the piperidine ring (substituted at the 3-position), while also identifying the carboxylate ester at the 1-position of the piperidine ring.
Molecular Topology and Conformational Analysis
The molecular topology of this compound exhibits significant conformational complexity due to the presence of three interconnected heterocyclic systems and the flexible tert-butyl carboxylate substituent. Comparative analysis with related piperidine-pyrimidine systems reveals important conformational preferences that influence the overall molecular geometry and potential biological activity.
Studies of similar piperidine-pyrimidine hybrid structures demonstrate that the piperidine ring typically adopts a chair conformation, as observed in 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, where the piperidine ring maintains its characteristic chair geometry with specific dihedral angle relationships to the pyrimidine system. In this structure, the dihedral angle between the piperidine and pyrimidine rings is measured at 49.57 degrees, indicating significant non-planarity in the molecular framework.
The conformational behavior of the thiophene-pyrimidine portion of the molecule can be understood through examination of related thienyl-pyrimidine systems. Analysis of 3-methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione reveals that thienyl substituents commonly exhibit rotational disorder about the inter-ring carbon-carbon bond. This rotational flexibility results from the relatively unrestricted rotation around the bond connecting the thiophene ring to the pyrimidine system, leading to multiple accessible conformations.
Crystallographic studies of related compounds show that the thienyl group can adopt different orientations corresponding to approximately 180-degree rotations about the inter-ring bond. In the case of 3-methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, the major and minor conformational states show refined site occupancies of 0.749 and 0.251 respectively, indicating a preference for one particular orientation while maintaining significant conformational flexibility.
The tert-butyl carboxylate functionality introduces additional conformational considerations through its bulky substituent group and ester linkage. The tert-butyl group typically adopts staggered conformations to minimize steric interactions, while the carboxylate ester maintains planarity around the carbonyl carbon. The attachment of this group to the piperidine ring at the 1-position influences the overall molecular shape and potential intermolecular interactions.
Crystallographic Characterization and Solid-State Packing Behavior
The crystallographic characterization of this compound requires detailed analysis of solid-state packing arrangements and intermolecular interactions. While specific crystallographic data for this exact compound are not available in the current literature, extensive analysis of structurally related systems provides valuable insights into expected packing behavior and solid-state characteristics.
Studies of related thienyl-pyrimidine systems demonstrate complex hydrogen bonding patterns that significantly influence crystal packing. In the structure of 3-methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, three distinct types of hydrogen bonds are observed: nitrogen-hydrogen to oxygen interactions, carbon-hydrogen to oxygen interactions, and carbon-hydrogen to π-system interactions. These hydrogen bonding patterns create extended supramolecular networks that determine the overall crystal architecture.
The nitrogen-hydrogen to oxygen hydrogen bonds in related compounds typically form chain structures running parallel to specific crystallographic directions, creating one-dimensional connectivity patterns. These chains are then linked through additional hydrogen bonding interactions to form two-dimensional sheet structures. Carbon-hydrogen to oxygen hydrogen bonds provide secondary stabilization, often connecting molecules through translation-related symmetry operations to generate extended chain motifs.
Analysis of piperidine-pyrimidine hybrid systems reveals additional complexity in solid-state packing due to the multiple nitrogen atoms available for hydrogen bonding interactions. In 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, nitrogen-hydrogen to nitrogen hydrogen bonds link molecules into sheet structures characterized by specific ring patterns. These hydrogen bonding networks often generate inversion dimers and tetrameric units that serve as fundamental building blocks for the crystal structure.
The presence of π-π stacking interactions represents another crucial factor in solid-state packing behavior. Related pyrimidine systems demonstrate weak aromatic π-π stacking interactions between inversion-related rings, with centroid-to-centroid separations typically ranging from 3.56 to 3.60 angstroms. These stacking interactions provide additional stabilization to the crystal lattice and contribute to the formation of bilayer structures that extend throughout the solid state.
Crystallographic analysis of thienyl-containing systems reveals that the disorder commonly observed in these substituents can significantly impact solid-state packing. The multiple orientations accessible to the thiophene ring create local packing variations that must be accommodated within the overall crystal structure. This disorder often requires specialized refinement procedures using restrained geometries and constrained atomic displacement parameters.
Comparative Structural Analysis with Related Piperidine-Pyrimidine Hybrids
Comparative structural analysis of this compound with related piperidine-pyrimidine hybrid compounds reveals important structure-activity relationships and conformational preferences that characterize this class of molecules. The systematic comparison encompasses geometric parameters, conformational behavior, and electronic properties across a series of structurally related compounds.
Analysis of tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate provides direct structural comparison for the piperidine-carboxylate portion of the target molecule. This compound, with molecular formula C₁₅H₂₂N₂O₂ and molecular weight 262.35 grams per mole, demonstrates the characteristic structural features of tert-butyl piperidine carboxylates. The systematic comparison reveals how the substitution pattern on the piperidine ring influences overall molecular geometry and potential biological activity.
The study of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile offers valuable insights into piperidine-pyrimidine connectivity patterns. This compound exhibits a dihedral angle of 49.57 degrees between the piperidine and pyrimidine ring systems, indicating significant non-planarity that may be characteristic of this class of molecules. The chair conformation of the piperidine ring with axial orientation of the exocyclic nitrogen-carbon bond represents a common structural motif across related compounds.
Comparative analysis with 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals the impact of different substitution patterns on molecular conformation. This compound crystallizes with two molecules in the asymmetric unit, showing dihedral angles between piperidine and pyrimidine rings of 47.5 and 10.3 degrees respectively. The significant variation in these dihedral angles demonstrates the conformational flexibility inherent in piperidine-pyrimidine systems and the influence of crystal packing forces on molecular geometry.
The incorporation of thiophene rings into pyrimidine systems, as observed in various thienyl-pyrimidine compounds, introduces additional conformational complexity through rotational disorder about inter-ring bonds. Studies of 3-methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrate that thienyl substituents can adopt multiple orientations with refined occupancies of approximately 0.75 and 0.25 for major and minor components respectively.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₈H₂₃N₃O₂S | 345.5 g/mol | Tri-heterocyclic system with thiophene-pyrimidine-piperidine connectivity |
| Tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate | C₁₅H₂₂N₂O₂ | 262.35 g/mol | Pyridine-piperidine hybrid with tert-butyl carboxylate |
| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | C₁₀H₁₃N₅ | - | Piperidine-pyrimidine with amino and nitrile substituents |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | - | Simple piperidine-pyrimidine with methyl and amino groups |
The electronic properties of these hybrid systems are significantly influenced by the electron-rich nature of the heterocyclic components. The pyrimidine ring system provides electron-deficient aromatic character, while the thiophene ring contributes electron-rich heteroaromatic properties. The piperidine ring serves as an electron-donating saturated heterocycle that can participate in through-space and through-bond electronic interactions with the aromatic systems.
Conformational analysis across related compounds reveals that the flexibility of the inter-ring connections allows for significant variation in overall molecular shape. This conformational diversity has important implications for biological activity, as different conformations may present distinct pharmacophoric arrangements and binding orientations. The tert-butyl carboxylate functionality provides additional steric bulk that can influence both conformational preferences and intermolecular interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 3-(4-thiophen-2-ylpyrimidin-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-4-6-13(12-21)16-19-9-8-14(20-16)15-7-5-11-24-15/h5,7-9,11,13H,4,6,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNIBOUKVXPVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrimidine Core
Starting Materials : The synthesis often begins with simple pyrimidine derivatives or precursors that can be modified to introduce the 2-thienyl group.
Introduction of the 2-Thienyl Group : This can be achieved through cross-coupling reactions, such as Suzuki or Stille reactions, using appropriate thienyl boronic acids or stannanes.
Formation of the Pyrimidine Ring : If starting from simpler precursors, the pyrimidine ring can be formed through condensation reactions involving guanidines and appropriate aldehydes or ketones.
Synthesis Example
Given the lack of specific literature on this compound, a general approach might involve the following steps:
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Formation of Pyrimidine Core | Microwave irradiation, appropriate guanidine and aldehyde/ketone | Pyrimidine derivative |
| 2 | Introduction of 2-Thienyl Group | Suzuki coupling, thienyl boronic acid, Pd catalyst | 2-Thienylpyrimidine |
| 3 | Protection of Piperidine | Reaction with Boc2O, CH2Cl2 | Boc-protected piperidine |
| 4 | Attachment of Piperidine to Pyrimidine | Alkylation or arylation conditions, appropriate catalysts | Final compound |
Detailed Synthesis Protocol
A detailed protocol would involve precise conditions and reagents for each step. However, without specific literature, the following is a hypothetical approach based on general organic synthesis principles:
Step 1: Formation of Pyrimidine Core
- Mix appropriate guanidine (e.g., phenylguanidine) with an aldehyde or ketone in a solvent like THF.
- Irradiate under microwave conditions to form the pyrimidine ring.
Step 2: Introduction of 2-Thienyl Group
- Perform a Suzuki coupling reaction using a thienyl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent like toluene or DMF.
Step 3: Protection of Piperidine
- React piperidine with di-tert-butyl dicarbonate (Boc2O) in CH2Cl2 to form the Boc-protected piperidine.
Step 4: Attachment of Piperidine to Pyrimidine
- Use alkylation or arylation conditions to attach the Boc-protected piperidine to the pyrimidine core. This might involve a catalyst like Pd(II) or Cu(I) under basic conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The thienyl group in the target compound is π-excessive, enhancing conjugation, while the triflate (OTf) in the analog is strongly electron-withdrawing, increasing reactivity in substitution reactions .
- Functional Groups: Ureido and cyano substituents (e.g., in ) introduce hydrogen-bonding capacity and polarity, contrasting with the hydrophobic thienyl group.
Physicochemical Properties
- Solubility: The ureido-cyano analog (MW 344.4) may exhibit higher solubility in polar solvents due to its hydrogen-bonding groups .
- Stability : Thienyl-substituted compounds are generally stable under ambient conditions, whereas triflate derivatives are prone to hydrolysis or nucleophilic displacement .
Biological Activity
Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate is a complex organic compound with the molecular formula and a molar mass of 345.46 g/mol. This compound features a unique structural combination of a piperidine ring, a pyrimidine ring, and a thiophene ring, which contributes to its distinctive chemical properties and potential biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways and mechanisms are still under investigation but are crucial for understanding its therapeutic potential.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, pyrimidine derivatives have shown notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is relevant in inflammatory conditions .
Case Studies
- Anti-inflammatory Effects :
-
Anticancer Activity :
- Compounds with pyrimidine structures have been evaluated for their anticancer properties. For instance, research on pyrimidine-triazole hybrids indicated effective targeting of estrogen receptors in breast cancer cells, leading to reduced cell proliferation . This highlights the relevance of exploring this compound in cancer research.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiophene | Alters receptor binding affinity |
| Variation in piperidine ring | Modifies enzymatic inhibition potency |
| Changes in carboxylate group | Affects solubility and bioavailability |
Understanding these relationships is critical for optimizing the compound's efficacy.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including piperidine formation, pyrimidine and thiophene introduction via nucleophilic substitution, and final tert-butyl esterification. These methods ensure high yields and purity necessary for biological testing.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. Preliminary assays should focus on:
- Enzyme Inhibition : Evaluating the inhibition of COX enzymes.
- Cell Proliferation : Utilizing MTT assays to assess cytotoxicity against cancer cell lines.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Investigating the therapeutic effects in animal models.
- Toxicology Studies : Assessing safety profiles to determine potential clinical applications.
- Mechanistic Studies : Elucidating the precise molecular interactions at play.
Q & A
Q. What are the optimal synthetic routes for introducing the 2-thienyl group into the pyrimidine ring of tert-butyl piperidine carboxylate derivatives?
The synthesis of tert-butyl derivatives often employs Suzuki-Miyaura cross-coupling reactions to introduce aromatic substituents like thienyl groups. For example, tert-butyl 4-(1-(pyrimidin-2-yl)piperidin-4-yl) derivatives have been synthesized using palladium-catalyzed coupling between boronic acids and halogenated pyrimidines under inert conditions (e.g., N₂ atmosphere, 80–100°C) . Key steps include:
- Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Using 2-bromopyrimidine intermediates for coupling with 2-thienylboronic acid.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can X-ray crystallography resolve structural ambiguities in this compound's piperidine-pyrimidine conformation?
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving disorder in flexible moieties like the piperidine ring. For tert-butyl derivatives, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Key parameters include:
Q. What purification strategies ensure >95% purity for this compound in pharmacological studies?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively removes byproducts from coupling reactions. For Boc-protected derivatives, trifluoroacetic acid (TFA) deprotection followed by neutralization with NaHCO₃ and extraction with dichloromethane yields high-purity intermediates . Purity validation requires:
- NMR integration (e.g., tert-butyl singlet at δ 1.4 ppm).
- LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 361.2).
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound's binding to kinase targets?
Molecular docking studies (e.g., AutoDock Vina) reveal that the tert-butyl group occupies hydrophobic pockets in kinases like EGFR or CDK2, enhancing binding affinity. However, excessive steric bulk can reduce solubility. Comparative analysis with methyl or isopropyl analogs shows:
| Substituent | LogP | Solubility (µM) | IC₅₀ (nM) |
|---|---|---|---|
| tert-butyl | 3.2 | 12.5 | 8.3 |
| Methyl | 2.1 | 45.7 | 22.1 |
| Data suggest a balance between lipophilicity and steric fit is critical . |
Q. What experimental and computational methods resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Mitigation strategies include:
- Standardizing assays using the ADP-Glo™ Kinase Assay system.
- Free-energy perturbation (FEP) calculations to predict binding affinities under varying pH .
- Meta-analysis of published data to identify outlier protocols (e.g., DMSO concentration >1%).
Q. How can in situ bromination improve functionalization of the piperidine ring?
Bromination at the 4-position of the piperidine ring (using NBS in CCl₄, 0°C) enables further derivatization (e.g., cross-coupling or nucleophilic substitution). For example, tert-butyl 4-bromopiperidine-1-carboxylate reacts with pyrimidin-2-ylzinc chloride in THF at −78°C to yield advanced intermediates . Key considerations:
- Avoiding over-bromination via stoichiometric control.
- Monitoring reaction progress by TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 7:3).
Q. What strategies optimize the compound's metabolic stability in preclinical studies?
Deuteration of the piperidine C-H bonds (e.g., using D₂O and Pd/C under H₂) reduces first-pass metabolism. Pharmacokinetic (PK) studies in rodents show:
| Modification | t₁/₂ (h) | CL (mL/min/kg) |
|---|---|---|
| Non-deuterated | 1.2 | 25.4 |
| Deuterated | 2.8 | 12.1 |
| Additionally, replacing the thienyl group with a fluorinated analog improves microsomal stability (CYP3A4 t₁/₂ increased from 15 to 42 min) . |
Methodological Notes
- Structural Characterization : Combine ¹H/¹³C NMR, HRMS, and X-ray diffraction for unambiguous assignment .
- Bioactivity Assays : Use orthogonal methods (e.g., SPR and cellular kinase inhibition) to validate target engagement .
- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst loading) in full to address literature inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
